4,5-Dihydroxy-2-nitrobenzaldehyde
Overview
Description
4,5-Dihydroxy-2-nitrobenzaldehyde is a chemical compound that is part of a broader class of nitrobenzaldehyde derivatives. These compounds are of significant interest due to their potential biological activities and their role as intermediates in organic synthesis. The compound itself contains multiple functional groups, including hydroxyl, nitro, and aldehyde groups, which contribute to its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of derivatives related to 4,5-Dihydroxy-2-nitrobenzaldehyde has been explored in various studies. For instance, a study has reported the synthesis of 3,4-di-(4-nitrobenzoxy)-benzaldehyde, which is structurally similar to 4,5-Dihydroxy-2-nitrobenzaldehyde, by reacting 3,4-dihydroxybenzaldehyde with 4-nitrobenzoyl chloride using triethylamine . This method demonstrates the potential for synthesizing nitrobenzaldehyde derivatives through the functionalization of hydroxybenzaldehydes with nitro-containing reagents.
Molecular Structure Analysis
The molecular structure of nitrobenzaldehyde derivatives can be complex, with the potential for various intermolecular interactions. For example, in the case of 5-nitro-2-tosylaminobenzaldehyde, a related compound, the crystal structure forms a stable complex with carbon tetrachloride, indicating the potential for significant intermolecular interactions . These interactions can include hydrogen bonding, van der Waals forces, and pi-pi stacking, which are also relevant for understanding the structure of 4,5-Dihydroxy-2-nitrobenzaldehyde.
Chemical Reactions Analysis
Nitrobenzaldehyde derivatives are known to participate in a variety of chemical reactions. The presence of the nitro group ortho to a hydroxyl group, as seen in dihydroxynitrobenzaldehydes, has been found to be crucial for the inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This suggests that 4,5-Dihydroxy-2-nitrobenzaldehyde could also exhibit similar biological activities due to the presence of these functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzaldehyde derivatives are influenced by their functional groups. For instance, the hydroxyl groups can form hydrogen bonds, which can affect the solubility and boiling points of these compounds. The nitro group is an electron-withdrawing group that can impact the reactivity of the aldehyde, potentially making it more susceptible to nucleophilic attack. Additionally, the presence of iodine in some derivatives, such as 2-hydroxy-3-iodo-5-nitrobenzaldehyde, can lead to unique interactions like iodo-nitro interactions, which could also be relevant for 4,5-Dihydroxy-2-nitrobenzaldehyde .
Scientific Research Applications
Radiopharmaceutical Synthesis
- Fluorine-18 Labeled Benzaldehydes as Precursors : 4,5-Bis(butoxy)-2-nitrobenzaldehyde and its derivatives are synthesized for use as precursors in radiopharmaceutical agents for positron emission tomography, particularly in the synthesis of fluorine-18 labeled catecholamines and 6-[18F]fluoro-l-DOPA (Orlovskaja et al., 2016).
Organic Synthesis and Chemistry
- Rearrangements in Hantzsch Reaction : 5-Hydroxy-2-nitrobenzaldehyde reacts with ethyl acetoacetate in ammonia, yielding isomeric 1,4- and 1,2-dihydropyridines, demonstrating its role in organic synthesis (Ángeles et al., 2001).
- Actinometry for Photochemistry : 2-Nitrobenzaldehyde acts as a convenient and robust actinometer for studying solution and ice photochemistry, showing its utility in the field of photochemistry (Galbavy et al., 2010).
Catalysis
- Catalysis in Pharmaceutical Synthesis : The condensation of benzaldehyde and derivatives like 2-nitrobenzaldehyde with ethyl cyanoacetate, using alkaline carbons as catalysts, is explored for producing pharmaceutical intermediates (Perozo-Rondón et al., 2006).
Molecular Structure Analysis
- Crystal Structure Studies : Investigations into the molecular and crystal structure of compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde offer insights into molecular interactions and structural properties (Garden et al., 2004).
Antioxidant Activity and Chemical Properties
- Antioxidant Activities and Acidic Properties : Studies on novel derivatives of nitrobenzaldehydes, including those with 4,5-dihydroxy-2-nitrobenzaldehyde structure, reveal their potential antioxidant activities and chemical properties (Gürsoy-Kol & Ayazoğlu, 2017).
Environmental Chemistry
- Singlet Oxygen Suppression : 2-Nitrobenzaldehyde shows efficiency in blocking singlet oxygen generation, indicating its potential use in protecting materials from oxidative damage (Hajimohammadi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4,5-dihydroxy-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAAKNQPCGUCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-2-nitrobenzaldehyde |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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